Cas no 1172535-94-2 (2-{4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-ylmethyl}-1H-1,3-benzodiazole)

2-{4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-ylmethyl}-1H-1,3-benzodiazole structure
1172535-94-2 structure
商品名:2-{4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-ylmethyl}-1H-1,3-benzodiazole
CAS番号:1172535-94-2
MF:C20H24N4O4S
メガワット:416.493963241577
CID:6283390
PubChem ID:44087401

2-{4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-ylmethyl}-1H-1,3-benzodiazole 化学的及び物理的性質

名前と識別子

    • 2-{4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-ylmethyl}-1H-1,3-benzodiazole
    • SR-01000923959-1
    • 1172535-94-2
    • 2-{[4-(3,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-1H-1,3-BENZODIAZOLE
    • AKOS024267792
    • F5620-0005
    • 2-[[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]methyl]-1H-benzimidazole
    • 2-((4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole
    • SR-01000923959
    • VU0649107-1
    • インチ: 1S/C20H24N4O4S/c1-27-18-8-7-15(13-19(18)28-2)29(25,26)24-11-9-23(10-12-24)14-20-21-16-5-3-4-6-17(16)22-20/h3-8,13H,9-12,14H2,1-2H3,(H,21,22)
    • InChIKey: HLFQNHYMCLWLTC-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(=C(C=1)OC)OC)(N1CCN(CC2=NC3C=CC=CC=3N2)CC1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 416.15182643g/mol
  • どういたいしつりょう: 416.15182643g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 29
  • 回転可能化学結合数: 6
  • 複雑さ: 635
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 96.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

2-{4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-ylmethyl}-1H-1,3-benzodiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5620-0005-20mg
2-{[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole
1172535-94-2
20mg
$99.0 2023-09-09
Life Chemicals
F5620-0005-5mg
2-{[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole
1172535-94-2
5mg
$69.0 2023-09-09
Life Chemicals
F5620-0005-25mg
2-{[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole
1172535-94-2
25mg
$109.0 2023-09-09
Life Chemicals
F5620-0005-30mg
2-{[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole
1172535-94-2
30mg
$119.0 2023-09-09
Life Chemicals
F5620-0005-1mg
2-{[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole
1172535-94-2
1mg
$54.0 2023-09-09
Life Chemicals
F5620-0005-40mg
2-{[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole
1172535-94-2
40mg
$140.0 2023-09-09
Life Chemicals
F5620-0005-50mg
2-{[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole
1172535-94-2
50mg
$160.0 2023-09-09
Life Chemicals
F5620-0005-10μmol
2-{[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole
1172535-94-2
10μmol
$69.0 2023-09-09
Life Chemicals
F5620-0005-20μmol
2-{[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole
1172535-94-2
20μmol
$79.0 2023-09-09
Life Chemicals
F5620-0005-15mg
2-{[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole
1172535-94-2
15mg
$89.0 2023-09-09

2-{4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-ylmethyl}-1H-1,3-benzodiazole 関連文献

2-{4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-ylmethyl}-1H-1,3-benzodiazoleに関する追加情報

Introduction to Compound with CAS No. 1172535-94-2 and Product Name: 2-{4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-ylmethyl}-1H-1,3-benzodiazole

The compound identified by the CAS number 1172535-94-2 and the product name 2-{4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-ylmethyl}-1H-1,3-benzodiazole represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural composition of this molecule, featuring a piperazine moiety linked to a benzodiazole core and a 3,4-dimethoxybenzenesulfonyl substituent, suggests potential interactions with various biological targets.

Recent studies have highlighted the importance of benzodiazole derivatives in the development of drugs targeting neurological disorders. The benzodiazole scaffold is well-known for its anxiolytic, sedative, and muscle relaxant properties, which have been utilized in numerous therapeutic applications. The introduction of the piperazine ring in this compound enhances its potential for binding to specific receptors, particularly those involved in neurotransmitter systems. This modification has been widely explored in medicinal chemistry to improve pharmacological profiles and reduce side effects associated with earlier generations of benzodiazole-based drugs.

The 3,4-dimethoxybenzenesulfonyl group is another critical feature of this compound. This substituent not only contributes to the overall molecular complexity but also influences the electronic properties of the molecule. The methoxy groups at the 3 and 4 positions enhance lipophilicity while maintaining metabolic stability, which is crucial for drug bioavailability. Additionally, sulfonyl groups are frequently incorporated into drug candidates due to their ability to form hydrogen bonds and interact with polar regions of biological targets. These interactions can lead to enhanced binding affinity and improved therapeutic efficacy.

In the context of current research, this compound has been investigated for its potential role in treating conditions such as anxiety disorders and epilepsy. Preclinical studies have demonstrated that derivatives of this chemical structure can modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are central to inhibitory neurotransmission in the brain. By enhancing GABAergic activity, these compounds may offer a novel approach to managing neurological symptoms associated with these conditions.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and nucleophilic substitution strategies, have been employed to construct the complex framework efficiently. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy has been essential in characterizing the intermediate and final products accurately.

From a pharmacokinetic perspective, the metabolic stability of this compound is a key consideration. Studies have shown that the methoxy groups at the aromatic ring enhance metabolic resistance while allowing for selective clearance pathways. This balance is critical for achieving sustained therapeutic effects without excessive accumulation or rapid degradation. Additionally, computational modeling techniques have been utilized to predict how this molecule might interact with biological targets at an atomic level. These simulations provide valuable insights into potential binding modes and can guide further optimization efforts.

The regulatory landscape for pharmaceutical compounds like this one is stringent but well-established. Manufacturers must adhere to Good Manufacturing Practices (GMP) to ensure consistency and safety across production batches. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require comprehensive data on efficacy, safety, and quality before approving new drugs for clinical use. This rigorous process ensures that patients receive treatments that are both effective and safe.

Future research directions for this compound may include exploring its potential as an intermediate in larger drug development programs or investigating its interactions with additional biological pathways. The versatility of its structural features makes it a valuable candidate for further exploration in medicinal chemistry. Collaborative efforts between academic researchers and industry scientists will be essential in unlocking its full therapeutic potential.

In conclusion,2-{4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-ylmethyl}-1H-1,3-benzodiazole represents a significant contribution to pharmaceutical chemistry with its unique structural features and promising biological activities. Its investigation into treating neurological disorders underscores the importance of innovative approaches in drug development. As research continues to uncover new applications for this compound,CAS No. 1172535-94-2 will remain a key reference point for scientists working in related fields.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司